N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide
CAS No.:
Cat. No.: VC8954124
Molecular Formula: C14H11BrN2O3
Molecular Weight: 335.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrN2O3 |
|---|---|
| Molecular Weight | 335.15 g/mol |
| IUPAC Name | N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide |
| Standard InChI | InChI=1S/C14H11BrN2O3/c15-10-3-1-2-9(6-10)8-16-17-14(20)12-5-4-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+ |
| Standard InChI Key | MTLCUBNNCWZEIK-LZYBPNLTSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
| SMILES | C1=CC(=CC(=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)O)O |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Introduction
N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a bromophenyl group attached to a benzamide core, which includes hydroxyl groups at the 2 and 4 positions. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide typically involves the condensation reaction between 2,4-dihydroxybenzamide and 3-bromobenzaldehyde. This reaction is facilitated under acidic conditions, where the imine linkage is formed. The specific conditions, such as solvent choice and temperature, can vary depending on the desired yield and purity.
| Reagents | Conditions | Product |
|---|---|---|
| 2,4-Dihydroxybenzamide | Acidic conditions | N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide |
| 3-Bromobenzaldehyde | Solvent: e.g., ethanol or methanol |
Biological and Chemical Activities
While specific biological activities of N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide are not detailed in the available literature, compounds with similar structures often exhibit antimicrobial, antifungal, or antioxidant properties. The presence of hydroxyl groups and a bromine atom could contribute to these activities by facilitating interactions with biological targets.
| Potential Activity | Mechanism |
|---|---|
| Antimicrobial | Interaction with microbial membranes or enzymes |
| Antifungal | Inhibition of fungal growth through cell wall disruption |
| Antioxidant | Scavenging of free radicals |
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